(1S,3S)-5-Azaspiro[2.4]heptan-1-amine
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Overview
Description
(1S,3S)-5-Azaspiro[2.4]heptan-1-amine is a spirocyclic amine compound characterized by a unique bicyclic structure. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-5-Azaspiro[2.4]heptan-1-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and a ketone, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-5-Azaspiro[2.4]heptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(1S,3S)-5-Azaspiro[2.4]heptan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3S)-5-Azaspiro[2.4]heptan-1-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-5-thiaspiro[2.4]heptan-1-amine: Similar spirocyclic structure but contains a sulfur atom.
(1S,3S)-5-thiaspiro[2.4]heptan-1-amine: Another sulfur-containing analogue with similar structural features.
Uniqueness
(1S,3S)-5-Azaspiro[2.4]heptan-1-amine is unique due to its specific stereochemistry and the presence of a nitrogen atom in the spirocyclic ring. This distinct structure contributes to its unique chemical and biological properties, differentiating it from other similar compounds .
Properties
Molecular Formula |
C6H12N2 |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2S,3S)-5-azaspiro[2.4]heptan-2-amine |
InChI |
InChI=1S/C6H12N2/c7-5-3-6(5)1-2-8-4-6/h5,8H,1-4,7H2/t5-,6-/m0/s1 |
InChI Key |
ILZZJZJQDKNJOH-WDSKDSINSA-N |
Isomeric SMILES |
C1CNC[C@@]12C[C@@H]2N |
Canonical SMILES |
C1CNCC12CC2N |
Origin of Product |
United States |
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